molecular formula C19H12ClNO2 B406584 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione CAS No. 333351-40-9

6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B406584
CAS RN: 333351-40-9
M. Wt: 321.8g/mol
InChI Key: IFYOUPQTORXXKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular formula of “6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione” is C19H12ClNO2 .


Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine 3 gave a series of imines 4a-c and also the derivative 5 . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.75708 . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, it’s worth noting that some compounds in the benzo[de]isoquinoline-1,3-dione system exhibit high chemosensor selectivity in the determination of anions .

properties

IUPAC Name

6-chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO2/c1-11-4-2-5-12(10-11)21-18(22)14-7-3-6-13-16(20)9-8-15(17(13)14)19(21)23/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYOUPQTORXXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione

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